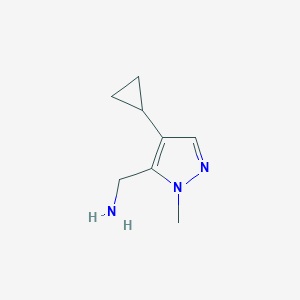
(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1779921-93-5 . It has a molecular weight of 151.21 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13N3/c1-11-8(4-9)7(5-10-11)6-2-3-6/h5-6H,2-4,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties were not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Structural Characteristics
Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands demonstrate the influence of the N′-substitution group on forming monomeric four-coordinated and five-coordinated complexes. These complexes exhibit distinct geometries and potential for methyl methacrylate (MMA) polymerization, producing polymethylmethacrylate (PMMA) with high molecular weight and narrow polydispersity index, indicating applications in polymer science (Choi et al., 2015).
Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffolds were designed to stabilize parallel turn conformations, highlighting their utility in peptide sequence stabilization and potential drug design applications (Bucci et al., 2018).
Anticancer and Antimicrobial Applications
Synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines and their evaluation as anticancer and antimicrobial agents showcase the versatility of pyrazole derivatives in medicinal chemistry. These compounds exhibit promising activities against cancer cell lines and pathogenic strains, suggesting their potential as therapeutic agents (Katariya et al., 2021).
New palladium(II) and platinum(II) complexes based on pyrrole Schiff bases were explored for their anticancer activity. Their characterization and biological evaluation against various cancerous and noncancerous cell lines reveal significant selective cytotoxic activities, providing a basis for future cancer therapy research (Mbugua et al., 2020).
Luminescence and Photophysics
Luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes exhibit variable emission energies correlating with Pt-Pt spacing. These findings suggest applications in material science and optoelectronics, where the manipulation of luminescent properties is crucial (Ma et al., 2005).
Safety and Hazards
Mecanismo De Acción
Mode of Action
As with the target of action, more research is needed to elucidate how this compound interacts with its targets and the resulting changes that occur .
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound affects multiple pathways, leading to a variety of downstream effects .
Propiedades
IUPAC Name |
(4-cyclopropyl-2-methylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-8(4-9)7(5-10-11)6-2-3-6/h5-6H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKCXKUTCZAYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

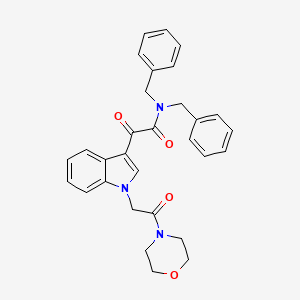
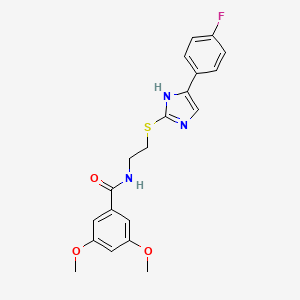
![8-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2871372.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2871373.png)
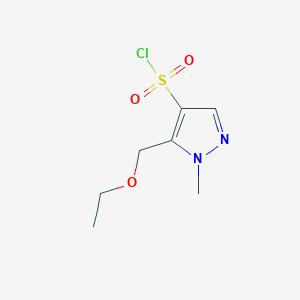
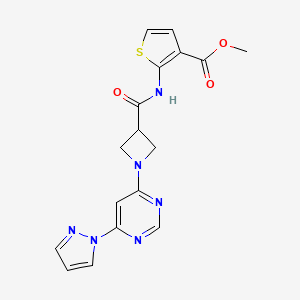
![1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine](/img/structure/B2871377.png)
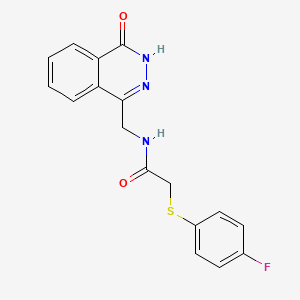
![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2871380.png)

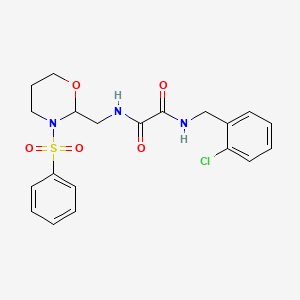
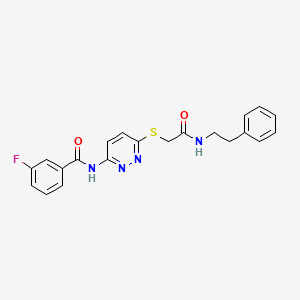
![8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B2871386.png)
